3-Methyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine
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Overview
Description
3-Methyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by its unique bicyclic structure, which includes a pyridine ring fused with a triazine ring. The presence of nitrogen atoms in the ring system imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a triazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of reagents and catalysts is critical to achieving high efficiency and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-Methyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may act as an inhibitor of kinases involved in signal transduction, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Another bicyclic compound with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazine: A related compound with a pyrazole ring fused to a triazine ring.
Uniqueness
3-Methyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine is unique due to its specific substitution pattern and the presence of a methyl group at the 3-position. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C7H10N4 |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
3-methyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine |
InChI |
InChI=1S/C7H10N4/c1-5-9-6-2-3-8-4-7(6)11-10-5/h8H,2-4H2,1H3 |
InChI Key |
IXYBULKVUVWGTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CNCC2)N=N1 |
Origin of Product |
United States |
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